molecular formula C18H21FN2O4S B14960265 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide

Cat. No.: B14960265
M. Wt: 380.4 g/mol
InChI Key: LSWKFYBZIOYWCL-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide is a complex organic compound with a unique structure that includes a diethylsulfamoyl group, a methoxyphenyl group, and a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide typically involves multiple steps, including the introduction of the diethylsulfamoyl group, the methoxyphenyl group, and the fluorobenzamide group. The reaction conditions often require specific reagents, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,4-dimethoxybenzamide
  • N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide
  • (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid

Uniqueness

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H21FN2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide

InChI

InChI=1S/C18H21FN2O4S/c1-4-21(5-2)26(23,24)15-10-11-17(25-3)16(12-15)20-18(22)13-6-8-14(19)9-7-13/h6-12H,4-5H2,1-3H3,(H,20,22)

InChI Key

LSWKFYBZIOYWCL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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